molecular formula C7H4BrNO2 B1625843 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile CAS No. 93277-17-9

3-(5-Bromofuran-2-yl)-3-oxopropanenitrile

Cat. No. B1625843
CAS RN: 93277-17-9
M. Wt: 214.02 g/mol
InChI Key: RMAUXNHDKNKARN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This would involve a detailed examination of the compound’s molecular structure, often using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve a study of the compound’s reactivity, including what types of reactions it undergoes and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Organic Synthesis Applications

  • Formation of Cyclopropanes and Heterocycles : The reaction of 3-bromo-5-methoxyfuran-2(5H)-onel with stabilized carbanions leads to the formation of cyclopropane lactones and fused heterocyclic compounds. This showcases the compound's utility in creating complex organic structures (Farin˜a et al., 1987).
  • Oxidative Cyclizations : 3-Oxopropanenitriles like 3-(2-furyl)-3-oxopropanenitrile are used in oxidative cyclizations with conjugated alkenes to synthesize dihydrofuran-3-carbonitriles, indicating the compound's role in forming heterocyclic compounds (Yılmaz et al., 2005).

Antimicrobial Research

  • Synthesis and Antimicrobial Evaluation : Compounds synthesized from 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile showed significant antimicrobial activity against various fungal and bacterial species, indicating its potential in developing new antimicrobial agents (Abdel‐Aziz et al., 2009).

Miscellaneous Applications

  • Herbicide Resistance in Plants : Studies have shown that specific nitrilases can convert herbicides like bromoxynil (related to 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile) into non-toxic metabolites, suggesting applications in developing herbicide-resistant crops (Stalker et al., 1988).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(5-bromofuran-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAUXNHDKNKARN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536691
Record name 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromofuran-2-yl)-3-oxopropanenitrile

CAS RN

93277-17-9
Record name 3-(5-Bromofuran-2-yl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 1.95 g (48.8 mmol, 60% dispersion in mineral oil) sodium hydride in a 2-necked flask fitted with a reflux condenser was added dropwise 30 ml THF and the mixture was then heated to reflux. A solution of 6.4 ml (122 mmol) acetonitrile and 5.00 g (24.4 mmol) 5-bromo-furan-2-carboxylic acid methyl ester in 20 ml dry THF was added dropwise and the reaction mixture heated at reflux for 5 hours. The reaction mixture was then cannulated into a rapidly stirred solution of 1M hydrochloric acid at 0° C. The mixture was extracted twice with ethyl acetate and the combined organic phases dried over sodium sulfate and concentrated in vacuo. Chromatography (ethyl acetate/hexane 2/3) afforded 3.90 g (75%) 3-(5-bromo-furan-2-yl)-3-oxo-propionitrile as a yellow crystalline solid. EI-MS m/e (%): 215 (M{81Br}+, 27), 213 (M{79Br}+, 28), 175 ([M{81Br}—CH2CN]+, 100), 173 ([M{79Br}—CH2CN]+, 100), 38 (59).
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5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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